An In-depth Technical Guide to 1-Iodo-2-methylhexane: Chemical Properties and Structure
An In-depth Technical Guide to 1-Iodo-2-methylhexane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-iodo-2-methylhexane. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.
Chemical Structure and Identification
1-Iodo-2-methylhexane is a primary alkyl iodide. The presence of a chiral center at the second carbon atom indicates that this compound can exist as two enantiomers, (R)-1-iodo-2-methylhexane and (S)-1-iodo-2-methylhexane.
| Identifier | Value |
| IUPAC Name | 1-iodo-2-methylhexane |
| Molecular Formula | C₇H₁₅I[1][2] |
| Molecular Weight | 226.10 g/mol [1] |
| CAS Number | 624-21-5[1][2] |
| SMILES | CCCCC(C)CI[1] |
| InChI Key | FXYMWEXIZCQUFK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value | Source/Comment |
| Boiling Point | Data available in NIST/TRC Web Thermo Tables[3] | For the analogous compound, 1-iodo-2-methylbutane, the boiling point is 148 °C.[4] |
| Melting Point | Not available | --- |
| Density | 2 experimental data points available in NIST/TRC Web Thermo Tables[3] | For the analogous compound, 1-iodo-2-methylbutane, the density is 1.53 g/cm³.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the properties of similar alkyl halides. |
| XLogP3 | 4.5 | Computed by PubChem.[1] This indicates high lipophilicity. |
Synthesis of 1-Iodo-2-methylhexane
A common and effective method for the synthesis of 1-iodo-2-methylhexane is the iodination of the corresponding primary alcohol, 2-methyl-1-hexanol, using the Appel reaction. This reaction utilizes triphenylphosphine (B44618) and iodine to convert the alcohol to the alkyl iodide under mild conditions.
Experimental Protocol: Appel Reaction for the Synthesis of 1-Iodo-2-methylhexane
Materials:
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2-methyl-1-hexanol
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
-
Anhydrous dichloromethane (B109758) (DCM)
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Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and dissolve it in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of iodine (1.2 equivalents) in anhydrous dichloromethane to the stirred solution of triphenylphosphine. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature below 5 °C. The solution will turn into a dark brown suspension of the triphenylphosphine-iodine adduct.
-
To this suspension, add a solution of 2-methyl-1-hexanol (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color will disappear.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which contains the desired 1-iodo-2-methylhexane and triphenylphosphine oxide as a major byproduct, is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-iodo-2-methylhexane via the Appel reaction.
Predicted Spectroscopic Data
While experimental spectra for 1-iodo-2-methylhexane are not publicly available, the expected spectral characteristics can be predicted based on the analysis of analogous compounds such as 1-iodo-2-methylpropane (B147064) and 1-iodo-2-methylbutane.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1-iodo-2-methylhexane is expected to show complex multiplets due to diastereotopic protons and spin-spin coupling.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (on C2) | ~0.9 | Doublet | 3H |
| -CH₃ (terminal) | ~0.9 | Triplet | 3H |
| -CH₂- (chain) | ~1.2-1.4 | Multiplet | 4H |
| -CH- (on C2) | ~1.6-1.8 | Multiplet | 1H |
| -CH₂I | ~3.2-3.4 | Multiplet | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (-CH₂I) | ~10-15 |
| C2 (-CH-) | ~35-40 |
| C3-C5 (-CH₂-) | ~20-35 |
| C6 (-CH₃) | ~14 |
| -CH₃ (on C2) | ~18-22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for C-H and C-I bonds.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-2960 | Strong |
| C-H bend (alkane) | 1375-1465 | Medium |
| C-I stretch | 500-600 | Medium-Strong |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an alkyl iodide.
Predicted Mass Spectrometry Fragmentation:
| m/z | Fragment Ion | Comment |
| 226 | [C₇H₁₅I]⁺ | Molecular ion (M⁺) |
| 127 | [I]⁺ | Iodine atom |
| 99 | [C₇H₁₅]⁺ | Loss of iodine radical (M-I) |
| Further fragmentation of the alkyl chain |
Reactivity and Potential Applications
1-Iodo-2-methylhexane, as a primary alkyl iodide, is a versatile intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions (Sₙ2). It can also undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base.
Its potential applications in drug development lie in its utility as a building block for introducing a 2-methylhexyl moiety into more complex molecules through various coupling reactions, such as Grignard reactions after conversion to the corresponding organomagnesium compound.
Logical Relationship of Reactivity
Caption: Key reaction pathways for 1-iodo-2-methylhexane.
Signaling Pathways
Currently, there is no publicly available information linking 1-iodo-2-methylhexane to specific signaling pathways or biological activities. Its relevance in drug development would primarily be as a synthetic intermediate rather than a bioactive molecule itself. Further research would be required to investigate any potential biological effects.
Disclaimer
The information provided in this technical guide is based on publicly available data and predictions from analogous compounds. Experimental validation is recommended for all properties and protocols.
